molecular formula C16H21ClN2O B144075 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride CAS No. 119812-29-2

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride

Cat. No.: B144075
CAS No.: 119812-29-2
M. Wt: 292.8 g/mol
InChI Key: GFQLILQFQHMEPF-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (CAS: 119812-29-2) is a carbazole derivative and a key intermediate in the synthesis of ondansetron, a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Structurally, it features a carbazol-4-one core substituted with a dimethylaminomethyl group at position 3 and a methyl group at position 9, with a hydrochloride salt enhancing its solubility . The compound is classified as "Ondansetron Related Compound A" or "Ondansetron Impurity 1" in pharmacopeial standards, reflecting its role as a process-related impurity in ondansetron manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Carbazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step is achieved through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Methylation: The final step involves the methylation of the carbazole core to introduce the 9-methyl group.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Impurity Reference Standard :
    • Used as a reference standard in the quality control of Ondansetron formulations to ensure compliance with pharmacopoeial standards.
    • Helps in identifying and quantifying impurities during the synthesis of Ondansetron to maintain drug safety and efficacy .
  • Analytical Techniques :
    • Suitable for various analytical methods including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
    • Assists in method validation and stability testing of pharmaceutical products containing Ondansetron .
  • Research on Antiemetic Properties :
    • Studies involving this compound contribute to understanding the mechanisms of action of Ondansetron and related compounds in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery .

Toxicological Studies

Research has been conducted to assess the toxicological profile of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride. Evaluating its safety is crucial for ensuring that impurities do not adversely affect patient health when present in pharmaceutical formulations.

Case Studies

Several studies have highlighted the significance of this compound:

  • Case Study 1 : A study evaluated the stability of Ondansetron formulations under various conditions. The presence of this compound was monitored to understand its degradation pathways and impact on formulation stability .
  • Case Study 2 : Research focused on the pharmacokinetics of Ondansetron revealed that impurities like this compound could influence absorption rates and overall therapeutic effectiveness. This study emphasized the need for rigorous impurity profiling in drug development .

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride involves the inhibition of PKCβ. This inhibition occurs through the binding of the compound to the ATP-binding site of the enzyme, thereby preventing its activation. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ondansetron-Related Impurities and Intermediates

The table below compares 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride with other ondansetron-related compounds:

Compound Name (CAS) Structural Features Role/Application
3-[(Dimethylamino)methyl]-... hydrochloride (119812-29-2) Carbazol-4-one core; dimethylaminomethyl at C3; methyl at C9; hydrochloride salt Ondansetron intermediate; USP impurity
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (27397-31-1) Carbazol-4-one core; methyl at C9; lacks dimethylaminomethyl group Ondansetron Related Compound C
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (n/a) Carbazol-4-one core; methylene group at C3; methyl at C9 Ondansetron Related Compound D
Ondansetron Hydrochloride Dihydrate Imp. B (n/a) Dimeric structure with methylene bridge between two carbazol-4-one moieties Process-related dimer impurity

Key Differences :

  • Functional Groups: The dimethylaminomethyl group in the target compound enhances solubility and may influence receptor binding compared to the simpler carbazol-4-one scaffold in Related Compound C.
  • Dimer vs. Monomer: Impurity B’s dimeric structure increases molecular weight (≈2×) and likely reduces bioavailability compared to the monomeric target compound .

Comparison with Non-Carbazole Analogues

ALDH Inhibitors (e.g., Aldi-1 to Aldi-4)

Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) shares a dimethylamino group and hydrochloride salt but lacks the carbazole core. This propanone derivative inhibits aldehyde dehydrogenase (ALDH) via its ketone moiety, whereas the target compound’s activity is tied to its carbazole structure .

Histone Deacetylase (HDAC) Inhibitors

Tubastatin A hydrochloride (a tetrahydro-pyrido[4,3-b]indole derivative) shares a bicyclic aromatic system but incorporates a benzamide group critical for HDAC binding. The target compound’s dimethylaminomethyl group may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to Tubastatin A’s polar benzamide .

Biological Activity

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride, commonly known as an impurity of Ondansetron, exhibits various biological activities that warrant detailed examination. This compound belongs to the class of carbazole derivatives and has been studied for its potential therapeutic applications, particularly in the fields of antiemetics and antimicrobial activity.

  • Molecular Formula : C16H20N2O·HCl
  • Molecular Weight : 292.80 g/mol
  • CAS Number : 119812-29-2

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and its potential role in inhibiting certain microbial growth. The dimethylamino group enhances its pharmacological properties by increasing solubility and receptor affinity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antiemetic Activity : As a derivative of Ondansetron, it shares similar properties in preventing nausea and vomiting by antagonizing serotonin receptors.
  • Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against various strains of bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.62 - 31.25 μM
Escherichia coli31.25 - 62.5 μM
Methicillin-resistant Staphylococcus aureus (MRSA)62.5 - 125 μM
Enterococcus faecalis125 μM

The compound demonstrates bactericidal effects against Gram-positive bacteria, particularly MRSA and Enterococcus species. The mechanism involves the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis.

Case Study 1: Efficacy Against MRSA Biofilms

A study investigated the effectiveness of this compound against MRSA biofilms. Results showed that it could inhibit biofilm formation at concentrations significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections.

Case Study 2: Comparative Study with Ciprofloxacin

In comparative studies with ciprofloxacin, the compound exhibited moderate-to-good antibiofilm activity against MRSA strains, suggesting its potential use as an adjunct therapy in managing biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the molecular formula and CAS registry number of this compound?

  • Answer: The molecular formula is C₁₆H₂₁ClN₂O , and the CAS registry number is 119812-29-2 . These identifiers are critical for unambiguous chemical referencing in databases and publications .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer: Use ¹H, ¹³C, and ¹⁵N NMR spectroscopy to resolve the carbazole and dimethylaminomethyl moieties. 2D ¹H-¹⁵N HMBC correlations help confirm nitrogen connectivity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures purity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: The compound is synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated in heterocyclic systems. Key intermediates include carbazole derivatives functionalized with azide or alkyne groups. Solvent choice (e.g., toluene under reflux) and catalyst optimization are critical for yield .

Q. How should this compound be handled and stored to ensure stability?

  • Answer: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use fume hoods and personal protective equipment (PPE) during handling. While direct safety data for this compound is limited, analogous carbazoles require precautions against inhalation and skin contact .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for this compound?

  • Answer: Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, cycloaddition reactions benefit from microwave-assisted synthesis to reduce reaction time. Monitor intermediates via HPLC (e.g., Chromolith columns) to identify bottlenecks .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Answer: Conduct dose-response assays under standardized conditions (e.g., cell lines, incubation times). Use comparative metabolomics to identify off-target effects. For enzyme inhibition studies, validate results with isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. What HPLC methods are suitable for analyzing this compound in complex matrices?

  • Answer: Use high-resolution reverse-phase columns (e.g., Purospher® STAR) with a mobile phase of acetonitrile/0.1% formic acid . Set detection at 254 nm for carbazole chromophores. For trace analysis, couple with LC-MS (ESI+ mode) to enhance sensitivity .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Answer: Compare with analogs like 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9). Replace the dimethylaminomethyl group with other substituents (e.g., methylene) and assess changes in solubility, receptor binding, or metabolic stability via molecular docking and ADMET profiling .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Answer: Perform accelerated stability testing in buffers (pH 1–9) at 37°C. Monitor degradation via UHPLC-MS/MS and identify byproducts using fragmentation patterns . For oxidative stability, expose to H₂O₂ or liver microsomes .

Q. How to design enzyme inhibition assays targeting carbazole-based compounds?

  • Answer: Use kinetic assays with recombinant enzymes (e.g., kinases) and fluorescent substrates. Include positive controls (e.g., staurosporine) and measure IC₅₀ values. For cellular assays, employ CRISPR-edited cell lines to isolate target-specific effects .

Q. Data Contradiction Analysis

  • Example: If enzyme inhibition data conflicts between in vitro and in vivo studies, evaluate membrane permeability using Caco-2 cell models or PAMPA assays . Differences may arise from poor bioavailability or metabolic conversion .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3;/h4-7,11H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLILQFQHMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621031
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one--hydrogen chloride (1/1)
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Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119812-29-2
Record name 4H-Carbazol-4-one, 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-, hydrochloride (1:1)
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Record name 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
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Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one--hydrogen chloride (1/1)
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Record name 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride (1:1)
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Record name 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride

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